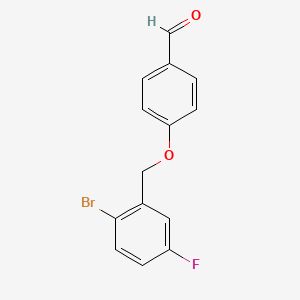

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

Description

Significance of Halogenated Benzaldehyde (B42025) Derivatives in Advanced Synthetic Design

Halogenated benzaldehyde derivatives are a cornerstone of modern synthetic chemistry, serving as crucial intermediates in the production of a wide array of valuable compounds. The incorporation of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the benzaldehyde framework dramatically alters the molecule's physicochemical properties. nih.gov This substitution pattern can influence electronic effects, reactivity, and even the crystalline structure of the final compound. nih.govresearchgate.net

The presence of halogens provides synthetic chemists with a versatile handle for further molecular elaboration. pnrjournal.com For instance, the bromine and fluorine atoms on the benzyl (B1604629) ring of the title compound are not merely passive substituents. They activate the ring towards certain reactions and provide specific sites for transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in building the complex carbon skeletons of pharmaceuticals and advanced materials. nih.govjeeadv.ac.in Furthermore, halogenation can enhance the biological activity of molecules, with many halogen-containing compounds exhibiting potent antibacterial, antifungal, or anticancer properties. nih.gov

The aldehyde functional group itself is highly reactive and can participate in a vast number of chemical transformations, including oxidations to form carboxylic acids, reductions to alcohols, and various nucleophilic addition and condensation reactions to build larger structures. adpharmachem.com The combination of a reactive aldehyde and a halogenated aromatic ring in a single molecule creates a powerful and versatile building block for synthetic design. nih.govgoogle.com

Architectural Features and Strategic Relevance of the Benzyloxy Linkage in Complex Molecules

The benzyloxy group is a common and strategically important structural motif in organic synthesis and medicinal chemistry. It consists of a benzyl group (a benzene (B151609) ring attached to a CH2 group) linked to the rest of a molecule through an ether bond. This linkage is generally stable under a variety of reaction conditions, making it an excellent protecting group for alcohols and phenols during multi-step syntheses.

Overview of the Compound's Potential as a Versatile Synthetic Intermediate and Precursor in Chemical Research

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde emerges as a highly promising synthetic intermediate by combining the advantageous features of its constituent parts. The molecule is primed for a variety of synthetic transformations:

The Aldehyde Group: This functional group can be readily converted into a wide range of other functionalities. For example, it can undergo Wittig reactions to form alkenes, reductive amination to produce amines, or be oxidized to a carboxylic acid. These transformations are fundamental in the synthesis of diverse molecular scaffolds.

The Halogenated Benzyl Group: The bromo and fluoro substituents on the benzyl ring offer multiple avenues for modification. The bromine atom is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or vinyl groups. This is a powerful strategy for the convergent synthesis of complex molecules. The fluorine atom can influence the electronic properties of the ring and may play a role in modulating the biological activity of derivative compounds.

The Ether Linkage: The benzyloxy ether provides a stable connection between the two aromatic rings, which can be carried through multiple synthetic steps. If desired, this linkage can be strategically cleaved at a later stage.

Given its multifunctional nature, this compound is a valuable precursor for the synthesis of novel compounds in medicinal chemistry and materials science. The strategic placement of its reactive sites allows for the systematic and controlled construction of complex target molecules with potentially interesting biological or physical properties. Its structure is analogous to other substituted benzaldehydes that are known intermediates in the synthesis of drugs and other functional organic materials. google.comgoogle.com

Properties of Related Compounds

Below are data tables detailing the properties of compounds related to the discussion.

Table 1: Properties of Halogenated Benzaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18-20 | 6630-33-7 |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 58-60 | 1122-91-4 |

| 2-Bromo-5-fluorobenzaldehyde (B45324) | C₇H₄BrFO | 203.01 | 51-56 | 94569-84-3 |

| 2-Bromo-4-fluorobenzaldehyde (B1271550) | C₇H₄BrFO | 203.01 | 63-65 | 59142-68-6 |

Data sourced from adpharmachem.comsigmaaldrich.comchemeo.combldpharm.com

Table 2: Properties of Benzyloxy-Containing Aldehydes| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | State | CAS Number |

| 4-(3-Fluorobenzyloxy)benzaldehyde | C₁₄H₁₁FO₂ | 230.23 | White solid | 66742-57-2 |

| 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₀BrFO₂ | 309.14 | Not specified | 1375069-37-6 |

| 2-Bromo-4-fluoro-5-methoxybenzaldehyde | C₈H₆BrFO₂ | 233.03 | Solid | 865186-62-5 |

Data sourced from chemicalbook.comsigmaaldrich.comscbt.com

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-bromo-5-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-14-6-3-12(16)7-11(14)9-18-13-4-1-10(8-17)2-5-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMGUHQHRASCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Conformational Analysis of 4 2 Bromo 5 Fluorobenzyloxy Benzaldehyde

Computational Elucidation of Conformer Stabilities

Computational chemistry provides powerful tools for understanding the three-dimensional structure and energetic landscape of molecules. Through methods like ab initio electronic structure calculations, it is possible to predict the most stable conformations of a molecule in the gas phase.

Direct computational studies on the full 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde molecule are not widely available in the literature. However, valuable insights can be extrapolated from studies on its key structural component, 2-bromo-5-fluorobenzaldehyde (B45324). nih.govnih.gov Ab initio and Density Functional Theory (DFT) calculations performed on 2-bromo-5-fluorobenzaldehyde have been used to determine its optimized geometry and the relative stabilities of its conformers. nih.gov

Extrapolating from these findings, it is highly probable that the 2-bromo-5-fluorobenzyl moiety within the larger this compound molecule exhibits similar conformational preferences, influencing the orientation of the ether linkage relative to the halogen substituents.

Calculated Energy Difference in 2-bromo-5-fluorobenzaldehyde Conformers

| Conformer | Relative Stability | Calculated Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| O-trans | More Stable (Low Energy) | 0 | nih.gov |

| O-cis | Less Stable (High Energy) | 2.95 | nih.gov |

Solid-State Structural Characterization Principles (referencing crystal structures of related halogenated aromatic aldehydes)

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. In halogenated aromatic compounds, interactions such as halogen bonding and π-stacking play a critical role in defining the solid-state architecture. nih.govresearchgate.netresearchgate.netresearchgate.net While the specific crystal structure of this compound is not detailed in the available literature, the crystal structure of 2-bromo-5-fluorobenzaldehyde serves as an excellent reference model. nih.govresearchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.orgacs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, which forms on the halogen atom opposite to the covalent bond. acs.orgacs.orgpnas.org

In the crystal structure of 2-bromo-5-fluorobenzaldehyde, which crystallizes with two independent molecules in the asymmetric unit, several short intermolecular Br⋯F interactions are observed. nih.govresearchgate.net One notable interaction is an F1⋯Br2 contact with a distance of 3.1878 (14) Å, which is significantly shorter than the 3.40 Å sum of the van der Waals radii for bromine and fluorine. nih.govresearchgate.net Other Br⋯F interactions are also present at distances of 3.3641 (13) Å and 3.3675 (14) Å. nih.gov These short contact distances are strong evidence of attractive halogen bonding interactions that help stabilize the crystal packing. The geometry of these interactions, where the C-Br⋯F angle approaches linearity, is characteristic of halogen bonds. mdpi.com

Intermolecular Br⋯F Interaction Distances in Crystalline 2-bromo-5-fluorobenzaldehyde

| Interaction | Distance (Å) | Sum of van der Waals Radii (Å) | Reference |

|---|---|---|---|

| F1⋯Br2 | 3.1878 (14) | ~3.40 | nih.govresearchgate.net |

| F2⋯Br1 | 3.3641 (13) | ~3.40 | nih.gov |

| F2⋯Br1 | 3.3675 (14) | ~3.40 | nih.gov |

Aromatic π-stacking is another crucial non-covalent interaction that directs the assembly of molecules in the solid state. This interaction involves the attractive force between the electron-rich π-systems of aromatic rings. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, offset face-to-face π-stacking interactions are a prominent feature of the crystal packing. nih.govresearchgate.net

The molecules form stacks running parallel to the crystallographic b-axis. nih.gov These interactions are characterized by centroid-to-centroid distances of 3.8699 (2) Å for both independent molecules in the asymmetric unit. nih.govresearchgate.net The geometry is described as "offset face-to-face," with significant ring-offset values of 1.901 (3) Å and 1.790 (3) Å for the two molecules, respectively. researchgate.net This type of offset stacking geometry is common and often energetically favorable as it minimizes electrostatic repulsion while maximizing attractive dispersion forces. researchgate.net

Pi-Stacking Geometric Parameters in Crystalline 2-bromo-5-fluorobenzaldehyde

| Parameter | Molecule 1 | Molecule 2 | Reference |

|---|---|---|---|

| Centroid-to-Centroid Distance (Å) | 3.8699 (2) | 3.8699 (2) | nih.govresearchgate.net |

| Centroid-to-Plane Distance (Å) | 3.371 (2) | 3.431 (2) | researchgate.net |

| Ring-Offset (Å) | 1.901 (3) | 1.790 (3) | researchgate.net |

Stereoelectronic Effects of Halogen Substituents on Overall Molecular Geometry and Reactivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. researchgate.net In this compound, the bromine and fluorine substituents exert significant stereoelectronic effects that modulate the molecule's geometry and chemical properties.

Both fluorine and bromine are highly electronegative and act as electron-withdrawing groups through the inductive effect. This effect decreases the electron density in the attached aromatic ring. This electron withdrawal is particularly pronounced at the ortho and para positions relative to the halogens. For the aldehyde group, the presence of these electron-withdrawing substituents on the benzyloxy ring can influence the reactivity of the carbonyl carbon. The electron density is pulled through the ether oxygen and the second aromatic ring, potentially making the aldehyde's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. pressbooks.pub

Furthermore, the inductive effect of the halogens increases the acidity of nearby protons. pressbooks.pub While there are no α-hydrogens on the benzaldehyde (B42025) ring itself, this effect is relevant to the benzylic protons of the -CH₂-O- linker. The increased acidity of these protons could influence the molecule's reactivity in certain base-catalyzed reactions. The interplay between the inductive withdrawal of the halogens and the potential for resonance donation from their lone pairs fine-tunes the electronic character of the molecule, impacting its interactions and chemical behavior.

Chemical Transformations and Reaction Mechanisms of 4 2 Bromo 5 Fluorobenzyloxy Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions to form imines.

The aldehyde group of 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(2-Bromo-5-fluorobenzyloxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Commonly used oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). More modern and selective methods often utilize reagents such as Oxone in the presence of a catalyst. researchgate.net For instance, the oxidation of aldehydes to carboxylic acids can be efficiently carried out using hydrogen peroxide in the presence of a selenium catalyst. mdpi.com This method is considered environmentally friendly and proceeds under mild conditions. mdpi.com Light-induced oxidation using air or oxygen as the oxidant also presents a green alternative for converting benzaldehydes to their corresponding benzoic acids. nih.gov

Table 1: Representative Oxidation Reactions of Benzaldehydes

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | H2O2, Diphenyl diselenide (catalyst), Water | Benzoic acid | mdpi.com |

| 4-Bromobenzyl alcohol | Oxone, 2-Iodoxy-5-methylbenzenesulfonic acid (catalyst) | 4-Bromobenzoic acid | researchgate.net |

This table presents representative examples of oxidation reactions for compounds structurally related to this compound.

The aldehyde functionality can be reduced to a primary alcohol, yielding [4-(2-Bromo-5-fluorobenzyloxy)phenyl]methanol. This reduction is typically accomplished using hydride reagents. The most common reducing agents for this purpose are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Table 2: Representative Reduction Reactions of Benzaldehydes

| Starting Material | Reducing Agent/Conditions | Product | Reference |

|---|

This table presents a representative example of a reduction reaction for a compound structurally related to this compound.

The aldehyde group of this compound can react with primary amines to form imines, also known as Schiff bases. nih.gov This condensation reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. nih.gov The formation of imines is a crucial step in the synthesis of a wide variety of nitrogen-containing compounds. nih.gov

The reactivity of the imine double bond (C=N) allows for further transformations. For instance, imines can be reduced to secondary amines or can participate in cycloaddition reactions. nih.gov The synthesis of fluorinated imines has been achieved through mechanochemical methods, which involve grinding the aldehyde and amine together without a solvent. mdpi.com The synthesis of complex imines has also been reported by stirring the corresponding aldehyde and amine in ethanol (B145695) at room temperature. sciforum.net

Table 3: Representative Imine Formation Reactions

| Aldehyde | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| Fluorinated benzaldehydes | Aromatic amines | Manual grinding, room temp. | Fluorinated imines | mdpi.com |

| Various aromatic aldehydes | amino-PAP | Ethanol, room temp. | Complex conjugated imines-PAP | sciforum.net |

This table presents representative examples of imine formation reactions for compounds structurally related to this compound.

Transformations Involving the Aromatic Rings

The two aromatic rings of this compound offer sites for substitution reactions. The electronic nature of the substituents on each ring dictates their reactivity towards either nucleophilic or electrophilic attack.

The 2-bromo-5-fluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing halogen atoms. The fluorine atom, in particular, is a good leaving group in SNAr reactions. Nucleophiles can attack the carbon atom bearing the fluorine or bromine, leading to the substitution of the halogen. The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions. For instance, the displacement of a fluorine atom from a fluorobenzaldehyde by a phenoxide nucleophile has been reported to occur in dimethyl sulfoxide (B87167) at elevated temperatures. walisongo.ac.id In some cases, the bromine atom can also be displaced, particularly with strong nucleophiles or under catalytic conditions. ossila.com

The general mechanism for SNAr involves the attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. chegg.com

The benzaldehyde ring, which is part of the 4-(benzyloxy)benzaldehyde (B125253) core, is generally activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the benzyloxy group. The ether oxygen donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic. Since the para position is already substituted, electrophilic attack is expected to occur primarily at the positions ortho to the benzyloxy group (positions 3 and 5).

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For example, bromination of an activated benzaldehyde derivative can be achieved using a bromine source in an acidic medium. sunankalijaga.org The aldehyde group is a deactivating group and a meta-director, which would disfavor substitution on the same ring. However, the strong activating effect of the benzyloxy group will likely dominate the directing effects. A patent describes the bromination of 4-fluorobenzaldehyde (B137897) at the position ortho to the fluorine atom. google.com

Stability and Reactivity Profiles of the Ether Linkage

The ether linkage in this compound is a benzylic ether. The stability of such ethers is influenced by the electronic nature of the substituents on the aromatic rings. In this specific molecule, the benzyl (B1604629) group is substituted with a bromine atom and a fluorine atom. Both are electron-withdrawing groups, which can impact the stability of a potential benzylic cation that would form upon cleavage. vaia.comkhanacademy.orgyoutube.com Generally, electron-withdrawing groups destabilize adjacent carbocations, which can make cleavage under certain acidic conditions more challenging compared to unsubstituted benzyl ethers. vaia.comkhanacademy.orgyoutube.com

Cleavage of benzyl ethers is a common transformation in organic synthesis and can typically be achieved under various conditions:

Palladium-Catalyzed Hydrogenolysis: This is a standard and often mild method for cleaving benzyl ethers. The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). The benzyl group is cleaved to yield the corresponding phenol (B47542) and toluene. youtube.com This method is generally selective for benzyl ethers and does not affect many other functional groups. youtube.com

Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack. However, the presence of electron-withdrawing groups on the benzyl ring can make this process require harsher conditions. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov While simple benzyl ethers are less reactive towards DDQ, cleavage can sometimes be induced. organic-chemistry.org Other oxidative methods using reagents like diacetoxyiodobenzene (B1259982) in the presence of a copper catalyst have also been reported for benzyl ether cleavage. semanticscholar.org

The presence of the bromo and fluoro substituents on the benzylic ring of this compound suggests that while standard hydrogenolysis should be a viable deprotection strategy, acid-catalyzed cleavage might require more forcing conditions due to the electronic destabilization of the incipient benzylic carbocation.

Mechanistic Insights into Cross-Coupling Reactions and Further Derivatization

The this compound molecule possesses two primary sites for further chemical modification: the aryl bromide and the aldehyde functional group.

The aryl bromide moiety is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nobelprize.orglibretexts.org The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. nobelprize.orgmdpi.com

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate. nobelprize.orglibretexts.org The reactivity order for aryl halides in this step is generally I > Br > Cl. libretexts.org

Transmetalation: The organic group from an organoboron reagent (like a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. mdpi.comlibretexts.org

The electronic properties of the ligands on the palladium catalyst play a crucial role in the efficiency of the cross-coupling reaction. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands can facilitate the oxidative addition step. libretexts.org Conversely, electron-deficient ligands can sometimes promote the transmetalation and reductive elimination steps. acs.orgacs.org For a substrate like this compound, the choice of ligand and reaction conditions would be critical to achieve high yields in a Suzuki-Miyaura coupling.

The aldehyde functional group offers a plethora of opportunities for further derivatization. Standard organic transformations can be applied to modify this group, leading to a wide range of derivatives. These reactions include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent forms a new carbon-nitrogen bond, leading to the synthesis of various secondary and tertiary amines.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. The electronic nature of the substituents on the ylide will determine the geometry of the resulting double bond. nih.gov

Derivatization for Analysis: Aldehydes can be derivatized with reagents like N-acetylhydrazine acridone (B373769) or benzaldehyde to form stable products that can be easily analyzed by techniques such as HPLC. rsc.orgoup.com

The following table summarizes some of the potential chemical transformations for this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Ether Linkage | Hydrogenolysis | H₂, Pd/C | Phenol |

| Aryl Bromide | Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, Base | Biaryl compound |

| Aldehyde | Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid |

| Aldehyde | Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Aldehyde | Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amine |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene |

These transformations highlight the versatility of this compound as a building block in organic synthesis, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Strategic Applications in Complex Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Frameworks

The structure of 4-(2-bromo-5-fluorobenzyloxy)benzaldehyde makes it an ideal starting material for the synthesis of various heterocyclic compounds. The aldehyde group provides a reactive handle for cyclization reactions, while the bromo-fluoro-substituted ring can be used for further functionalization or to modulate the biological activity of the final product.

The synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antitumor properties, can be effectively initiated from benzaldehyde (B42025) derivatives. Specifically, the related precursor, 2-bromo-5-fluorobenzaldehyde (B45324), has been utilized in the laboratory for the synthesis of quinazolinones. rsc.orgacs.org This established application provides a strong basis for the utility of this compound in similar synthetic strategies. The core reaction typically involves the condensation of the aldehyde with an anthranilamide or a related amino-amide derivative. The aldehyde group of this compound would participate directly in the cyclization to form the quinazolinone core, with the voluminous and electronically distinct 2-bromo-5-fluorobenzyloxy group being incorporated as a significant substituent on the final heterocyclic framework. This substituent can play a crucial role in influencing the pharmacological profile of the resulting quinazolinone derivatives.

The generation of complex polycyclic aromatic systems can be approached through several established synthetic strategies where benzaldehyde derivatives, such as the related 4-(2-fluorobenzyloxy)benzaldehyde (B1298908), serve as key precursors. One prominent method is the Mallory reaction, which involves the photocyclization of stilbene (B7821643) analogues to form phenanthrenes. beilstein-journals.orgnih.govthieme.dewikipedia.org A stilbene derivative could be synthesized from this compound via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, which would then undergo intramolecular cyclization upon irradiation to yield a substituted phenanthrene.

Another classical approach is the Pschorr cyclization, a copper-catalyzed intramolecular reaction of aryldiazonium salts that produces fused ring systems. organic-chemistry.orgwisc.edulibretexts.org To utilize this method, the target benzaldehyde would first need to be converted into a precursor bearing an appropriately positioned amino group, which could then be diazotized to initiate the cyclization cascade. Furthermore, intramolecular Friedel-Crafts reactions represent a powerful tool for ring formation. beilstein-journals.orgnih.govacs.org The benzyloxy group is an activating group for electrophilic aromatic substitution, and a synthetic strategy could involve converting the aldehyde into a suitable electrophile that would cyclize onto one of the aromatic rings to build the polycyclic scaffold.

Modern synthetic methods, such as iron-catalyzed carbonyl-olefin metathesis and palladium-catalyzed alkyne annulation, also provide pathways to polycyclic aromatic hydrocarbons from carbonyl compounds. chemguide.co.ukmasterorganicchemistry.com

The 1,2,4-triazole (B32235) nucleus is a pharmacologically significant scaffold found in a wide array of therapeutic agents, including antifungal and anticancer drugs. beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of 1,2,4-triazole derivatives often involves the cyclization of intermediates derived from aldehydes. For instance, a common pathway is the reaction of a benzaldehyde with a carbohydrazide (B1668358) or thiocarbohydrazide, followed by cyclization. The aldehyde functionality of this compound makes it a direct precursor for such transformations. By reacting it with various hydrazine-containing compounds, a diverse array of substituted 1,2,4-triazoles can be generated. For example, condensation with a hydrazide would form a hydrazone, which can then undergo oxidative cyclization to yield the 1,2,4-triazole ring, bearing the complex 4-(2-bromo-5-fluorobenzyloxy)phenyl substituent. The synthesis of related 3-(4-bromophenyl)-1H-1,2,4-triazoles has been documented, illustrating the feasibility of incorporating brominated phenyl groups into this heterocyclic system. nih.gov

Building Block in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. These reactions are prized for their ability to rapidly generate molecular complexity and scaffold diversity from simple building blocks. Benzaldehyde and its derivatives are frequently employed as the aldehyde component in a variety of MCRs. For example, the Biginelli reaction, Ugi reaction, and various Hantzsch-type syntheses can utilize aromatic aldehydes.

The compound this compound is an excellent candidate for use in MCRs. Its aldehyde group can readily participate in the formation of key intermediates, leading to the construction of complex heterocyclic libraries, such as dihydropyrimidinones, poly-substituted pyrroles, and complex triazoles. The incorporation of the unique 2-bromo-5-fluorobenzyloxy moiety introduces significant structural and electronic variation, which is highly desirable for creating libraries of compounds for high-throughput screening.

Contribution to Combinatorial Library Generation and Medicinal Chemistry Templates

Combinatorial chemistry aims to synthesize large numbers of compounds in a short period, creating libraries that can be screened for biological activity. Aldehyde-bearing scaffolds are particularly useful in this context as they can be readily derivatized through a multitude of reactions. The use of a core scaffold to create a matrix of diverse skeletons is a key strategy in generating molecular diversity efficiently.

Substituted benzaldehydes serve as valuable templates in medicinal chemistry for the design of targeted therapeutic agents. wikipedia.orgmasterorganicchemistry.com For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer research. wisc.edu The distinct substitution pattern of this compound—featuring a halogenated benzyl (B1604629) ether—provides a unique and rigid framework that can be exploited to design selective ligands for biological targets. By systematically modifying other parts of the molecule while retaining this core, a combinatorial library can be generated to explore structure-activity relationships (SAR) and identify potent and selective modulators of protein function.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrFO₂ |

| IUPAC Name | This compound |

| Key Functional Groups | Aldehyde, Ether, Aryl Bromide, Aryl Fluoride |

| Role in Synthesis | Electrophilic precursor, Building block |

Table 2: Synthetic Applications and Relevant Reaction Types

| Application | Heterocyclic/Aromatic System | Key Reaction Type(s) |

|---|---|---|

| Heterocycle Synthesis | Quinazolinones | Condensation, Cyclization |

| 1,2,4-Triazoles | Condensation, Oxidative Cyclization | |

| Polycyclic Synthesis | Phenanthrenes | Mallory Photocyclization, Pschorr Cyclization |

| Scaffold Generation | Diverse Heterocycles | Multicomponent Reactions (e.g., Biginelli, Ugi) |

| Library Generation | Medicinal Chemistry Templates | Combinatorial Derivatization |

Contribution to Medicinal Chemistry Research and Principles of Drug Design

Intermediate for the Synthesis of Pharmacologically Active Compounds

The aldehyde functional group is a versatile handle for a multitude of chemical transformations, while the bromo- and fluoro-substituted benzyl (B1604629) group can impart crucial properties to target molecules, such as enhanced potency and improved pharmacokinetic profiles. This combination makes 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde a key precursor in the development of novel drugs.

Research into benzyloxybenzaldehyde derivatives has revealed their potential as anticancer agents. nih.gov A series of these compounds demonstrated significant activity against the HL-60 human leukemia cell line, inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov The core structure of this compound fits the general scaffold of these active compounds, positioning it as a valuable intermediate for creating new analogues with potential cytotoxic activity.

The synthesis of chalcone (B49325) derivatives, often achieved through the Claisen-Schmidt condensation of a benzaldehyde (B42025) with an acetophenone, is a well-established route to anticancer compounds. researchgate.net Specifically, chalcones containing halogen and methoxy (B1213986) groups are known to inhibit cancer cell growth. researchgate.net For instance, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, showed moderate activity against the MCF-7 breast cancer cell line. researchgate.net This highlights the utility of halogenated benzaldehydes like this compound in generating potentially therapeutic chalcones. Furthermore, complex benzaldehyde analogues incorporating benzofuran (B130515) and triazole moieties have shown potent activity against lung (A-549) and cervical (HeLa) cancer cell lines. nih.govresearchgate.net The development of these complex structures often relies on a benzaldehyde core for further elaboration. nih.govresearchgate.net

| Related Compound Class | Synthetic Route | Cancer Cell Line | Observed Effect |

| Benzyloxybenzaldehydes | Williamson Ether Synthesis | HL-60 (Leukemia) | Apoptosis, G2/M cell cycle arrest nih.gov |

| Halogenated Chalcones | Claisen-Schmidt Condensation | MCF-7 (Breast) | Moderate cytotoxic activity researchgate.net |

| Benzofuran-Triazole Hybrids | Multi-step synthesis | A-549 (Lung), HeLa (Cervical) | Potent inhibition of cell growth nih.govresearchgate.net |

Halogenated and hydroxylated benzaldehydes are recognized for their significant antimicrobial and antiviral properties. researchgate.net Studies have shown that substituents on the benzaldehyde ring are crucial for high activity, with halogenation being a key strategy. researchgate.net For example, certain hydroxy-substituted benzaldehydes can suppress the replication of Herpes Simplex Virus Type I (HSV-1). researchgate.net The aldehyde group itself is a key pharmacophore in many essential oils known for their antimicrobial and anti-inflammatory effects. nih.gov This positions this compound as a precursor for novel antiviral agents, where its specific halogenation pattern could be leveraged to optimize activity and selectivity.

In the realm of anti-inflammatory drug design, benzothiazole (B30560) derivatives have shown considerable promise, with some exhibiting inhibitory activity comparable to the commercial drug diclofenac (B195802). nih.gov The synthesis of these and other heterocyclic anti-inflammatory agents can involve intermediates derived from functionalized benzaldehydes. Research has demonstrated that pyrazole (B372694) derivatives synthesized from complex precursors can exhibit high anti-inflammatory activity, also comparable to diclofenac sodium. mdpi.com The structural features of this compound make it a suitable starting material for creating such complex heterocyclic systems.

The compound this compound is derived from 2-bromo-5-fluorophenol (B114175). sigmaaldrich.com This precursor is significant in the synthesis of molecules targeting serotonin (B10506) receptors, which are crucial drug targets for a range of neuropsychiatric disorders. nih.gov Arylpiperazinyl derivatives, a common structural motif in serotonin receptor ligands, are often synthesized and evaluated for their antagonist activity. mdpi.com

In the design of 5-HT1A receptor antagonists, a key strategy involves connecting an arylpiperazine moiety to a larger, often heterocyclic, core via a flexible linker. mdpi.com The specific halogen substitution on the phenyl ring of the piperazine (B1678402) can significantly influence receptor affinity and functional activity. For instance, derivatives with a 3-bromophenyl or 3-fluorophenyl group attached to the piperazine have been shown to act as weak partial agonists at the 5-HT1A receptor. mdpi.com Given that this compound contains the 2-bromo-5-fluorobenzyl group, it serves as a ready-made, functionalized building block for synthesizing novel and potentially selective serotonin receptor antagonists.

| Precursor/Moiety | Target Receptor | Relevance to this compound |

| 2-Bromo-5-fluorophenol | Serotonin Receptors (e.g., 5-HT1A) | The foundational building block for the benzyloxy portion of the title compound. sigmaaldrich.com |

| Bromo/Fluorophenylpiperazine | 5-HT1A | The 2-bromo-5-fluorobenzyl group can be incorporated into structures targeting this receptor, with halogens influencing activity. mdpi.com |

Rhodanine (B49660) and its derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer and enzyme-inhibitory effects. nih.govnih.gov A common and efficient method for synthesizing rhodanine derivatives is the Knoevenagel condensation between a rhodanine core and an aldehyde. This reaction forms a 5-arylidene-rhodanine structure, which is a key scaffold for biological activity. nih.gov

The aldehyde group of this compound makes it an ideal substrate for this reaction. The resulting rhodanine derivative would feature the 2-bromo-5-fluorobenzyloxy-substituted phenyl ring at the 5-position of the rhodanine core. This is significant because rhodanine derivatives have been identified as potent inhibitors of various enzymes, including protein phosphatases like the Phosphatase of Regenerating Liver (PRL-3), which is a therapeutic target in cancer. nih.gov The specific substitution on the benzylidene moiety plays a critical role in determining the inhibitory potency. nih.gov Therefore, this compound is a valuable synthetic tool for creating novel rhodanine-based enzyme inhibitors for medicinal chemistry research.

Exploration of Halogen Effects on Molecular Interactions in Drug Design

The inclusion of halogen atoms, particularly fluorine, is a cornerstone of modern drug design. These atoms can profoundly influence a molecule's physicochemical properties, affecting everything from how it binds to its target to how it is metabolized in the body.

The fluorine atom, present in this compound, offers several strategic advantages in drug design. tandfonline.com Its small size and high electronegativity can lead to significant improvements in a drug candidate's profile.

Metabolic Stability: A primary application of fluorine is to enhance metabolic stability. Many drug molecules are deactivated by cytochrome P450 enzymes through oxidation at metabolically labile sites. Replacing a hydrogen atom with a fluorine atom at such a site can block this metabolic pathway, as the carbon-fluorine (C-F) bond is significantly stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov This can increase the drug's half-life and bioavailability. nih.govresearchgate.net

Binding Affinity and Selectivity: Fluorine can increase a ligand's binding affinity for its target protein. researchgate.net This can occur through direct interactions, such as the formation of hydrogen bonds or other polar interactions with amino acid residues in the protein's binding pocket, or indirectly by altering the electronic properties of nearby functional groups. tandfonline.com The powerful electron-withdrawing nature of fluorine can also modulate the acidity or basicity (pKa) of nearby amines or acids, which can be critical for optimizing binding interactions and membrane permeability. bohrium.com

Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, which is a crucial factor for membrane permeation and absorption. nih.govresearchgate.net While the effect can vary, strategic fluorination is often used to fine-tune a compound's lipophilicity to achieve an optimal balance between solubility and permeability. bohrium.com

| Property | Effect of Fluorine Incorporation | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond blocks oxidative metabolism at the site of fluorination. tandfonline.comnih.gov |

| Binding Affinity | Increased | Can form favorable interactions with protein targets and modulate the electronics of the molecule to enhance binding. tandfonline.comresearchgate.net |

| Lipophilicity/Permeability | Modulated | Alters electronic distribution, affecting how the molecule interacts with lipid membranes. nih.govresearchgate.net |

| Acidity/Basicity (pKa) | Modulated | Strong electron-withdrawing effect influences the ionization state of nearby functional groups. bohrium.com |

Role of Bromine in Molecular Recognition and Halogen Bonding

The presence of a bromine atom in the structure of this compound is of significant interest in the context of medicinal chemistry due to its ability to participate in halogen bonding. chemimpex.com Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis basic site. chemimpex.com This interaction, though weaker than a hydrogen bond, is highly directional and can play a crucial role in the binding of a ligand to its biological target.

The bromine atom, being a large and polarizable halogen, can form strong halogen bonds. chemimpex.com In the context of drug design, the incorporation of a bromine atom, as seen in the 2-bromo-5-fluorobenzyl group of the title compound, can enhance binding affinity and specificity for a target protein. chemimpex.com The electron-withdrawing nature of the adjacent fluorine atom in the phenyl ring can further modulate the electrostatic potential of the bromine atom, potentially strengthening its halogen bonding capability. This strategic placement of halogens can be a powerful tool for medicinal chemists to optimize the interaction of a drug candidate with its receptor, leading to improved potency and selectivity.

Design Principles for Targeting Challenging Biological Targets (e.g., previously "undruggable" proteins, androgen receptor mutants)

The development of therapies for challenging biological targets, such as proteins that were once considered "undruggable" or mutated receptors like the androgen receptor (AR) in prostate cancer, requires innovative drug design strategies. nih.govnih.gov The structural motifs present in this compound offer a potential starting point for the design of molecules aimed at such targets.

One of the key challenges in targeting the androgen receptor, particularly in the context of castration-resistant prostate cancer, is the emergence of mutations that confer resistance to existing therapies. nih.gov Structure-activity relationship (SAR) studies of selective androgen receptor modulators (SARMs) have provided valuable insights into the design of new antagonists. nih.gov The design of non-steroidal AR antagonists often involves creating molecules that can bind with high affinity to the ligand-binding domain of the receptor, even in its mutated forms. nih.gov

The 2-bromo-5-fluorobenzyl moiety of this compound could be a key pharmacophoric element in such a design. The specific substitution pattern on the benzyl ring can influence the molecule's conformation and its interactions within the binding pocket of the AR. The bromine atom could engage in halogen bonding with specific amino acid residues, while the fluorine atom can contribute to favorable hydrophobic interactions and modulate the electronic properties of the ring. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening against wild-type and mutant ARs. mdpi.com The goal is to design a molecule that can effectively block the receptor's activity, thereby inhibiting the growth of cancer cells, while minimizing off-target effects. nih.gov The principles of shape complementarity and the strategic placement of functional groups capable of specific interactions, such as halogen bonding, are paramount in the design of these next-generation therapeutics. nih.gov

Computational and Theoretical Studies in Support of Chemical Research

Quantum Chemical Investigations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. For 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde, these calculations can predict its geometry, reactivity, and spectroscopic properties.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another crucial output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the aldehyde and ether groups, as well as the fluorine atom, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Mulliken atomic charges provide a quantitative measure of the partial charge distribution within the molecule, offering further detail on its electronic landscape.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | The energy difference between HOMO and LUMO, reflecting molecular stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential | -0.04 to +0.05 a.u. | Range of electrostatic potential on the molecular surface. |

Note: The data presented in this table is illustrative and generated for the purpose of this article based on molecules with similar structural features. It does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.

For this compound, a key area of flexibility is the dihedral angle of the ether linkage (-O-CH₂-). MD simulations can track the rotation around this bond, revealing the preferred conformations of the molecule in different environments, such as in a vacuum, in a non-polar solvent like chloroform, or in a polar solvent like water. These simulations can also shed light on the formation and dynamics of intermolecular interactions, such as hydrogen bonds with solvent molecules.

The conformational landscape can significantly influence the molecule's ability to bind to a biological target or to self-assemble. The bulky bromine atom and the electronegative fluorine atom on the benzyl (B1604629) ring would be expected to influence the conformational preferences and solvent accessibility of the molecule.

Table 2: Hypothetical Dihedral Angle Distribution from MD Simulations

| Dihedral Angle (C-O-CH₂-C) | Probability in Vacuum (%) | Probability in Water (%) | Probability in Chloroform (%) |

| -180° to -120° | 15 | 20 | 18 |

| -120° to -60° | 35 | 30 | 32 |

| -60° to 0° | 5 | 8 | 6 |

| 0° to 60° | 5 | 7 | 5 |

| 60° to 120° | 35 | 28 | 33 |

| 120° to 180° | 5 | 7 | 6 |

Note: The data presented in this table is illustrative and generated for the purpose of this article. It does not represent experimentally verified data.

In Silico Docking and Molecular Modeling for Rational Derivative Design (e.g., for related triazole derivatives)

The scaffold of this compound is a versatile starting point for the design of new derivatives with potential biological activity. The aldehyde group can be readily converted into other functional groups, such as a triazole ring, which is a common pharmacophore in medicinal chemistry.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a library of potential ligands (in this case, triazole derivatives of our lead compound) into the binding site of a target protein. The docking scores, which estimate the binding affinity, can then be used to prioritize which derivatives to synthesize and test experimentally.

For instance, if targeting an enzyme, the triazole derivatives could be docked into its active site. The modeling would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the bromine atom), that contribute to binding. This information is crucial for the rational design of more potent and selective inhibitors.

Table 3: Hypothetical Docking Results for Triazole Derivatives

| Derivative | Docking Score (kcal/mol) | Key Interactions with Hypothetical Target |

| Parent Triazole | -7.2 | Hydrogen bond with Ser234, Pi-pi stacking with Phe345 |

| 4-Methyl-Triazole | -7.5 | Additional hydrophobic interaction with Leu189 |

| 4-Amino-Triazole | -8.1 | Additional hydrogen bond with Asp232 |

| 4-Hydroxy-Triazole | -7.9 | Hydrogen bond with both Ser234 and Asp232 |

Note: The data presented in this table is illustrative and generated for the purpose of this article. It does not represent experimentally verified data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for example. This involves calculating a range of molecular descriptors for each derivative, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors can include parameters like molecular weight, logP (a measure of lipophilicity), polar surface area, and quantum chemical descriptors like HOMO/LUMO energies.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising compounds.

Table 4: Hypothetical QSAR Model for a Series of Derivatives

| Model Equation | pIC₅₀ = 0.6logP - 0.02PSA + 0.1*N_HBA + 2.5 |

| Descriptor | Description |

| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration. |

| logP | The logarithm of the octanol-water partition coefficient. |

| PSA | The polar surface area. |

| N_HBA | The number of hydrogen bond acceptors. |

| Statistics | |

| R² | 0.85 |

| Q² | 0.78 |

Note: The data presented in this table is illustrative and generated for the purpose of this article. It does not represent experimentally verified data.

Emerging Research Avenues and Future Prospects

Innovations in Sustainable and Greener Synthesis of Halogenated Aromatic Ethers

The conventional method for synthesizing aromatic ethers like 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This classic SN2 reaction involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.com However, traditional approaches often require harsh conditions, strong bases like sodium hydride, and large volumes of volatile organic solvents, which present environmental and safety concerns. google.com Modern research is focused on developing "greener" synthetic routes that are more efficient, use less hazardous materials, and minimize waste, in line with the principles of green chemistry. nih.govmdpi.comresearchgate.net

Innovations in this area include:

Catalytic Williamson Ether Synthesis (CWES) : By operating at high temperatures (above 300°C), it is possible to convert alcohols and phenols into ethers using only catalytic amounts of alkali metal salts, achieving high selectivity. acs.org

Phase-Transfer Catalysis (PTC) : Using phase-transfer catalysts allows the reaction to occur between reactants in different phases (e.g., a solid and a liquid), often under milder conditions and with reduced solvent usage.

Alternative Energy Sources : Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in many organic reactions, including ether synthesis. mdpi.com

Greener Solvent Systems : The replacement of hazardous solvents with more environmentally benign alternatives, such as ionic liquids or even water, is a key goal. google.com Surfactant-assisted Williamson synthesis in aqueous media has been successfully demonstrated for related compounds. mdpi.com

Solvent-Free and Novel Catalytic Methods : Some emerging methods avoid solvents altogether. mdpi.com For instance, a green synthesis of ethers has been developed using aldehydes and silanes as starting materials in a solvent-free system catalyzed by a monovalent silver salt. google.com

Table 1: Comparison of Synthetic Approaches for Aromatic Ethers

| Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Williamson Ether Synthesis | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF, DMSO), heating. | Widely applicable, well-understood mechanism. | Requires stoichiometric strong base, hazardous solvents, potential for waste generation. | numberanalytics.comgoogle.com |

| Catalytic Williamson Ether Synthesis (CWES) | High temperature (>300°C), catalytic base. | High selectivity, catalytic use of base. | High energy input due to extreme temperatures. | acs.org |

| Microwave-Assisted Synthesis | Microwave irradiation, often with less solvent. | Drastically reduced reaction times, energy efficiency, potentially higher yields. | Requires specialized equipment, scalability can be a challenge. | mdpi.com |

| Aqueous Media / PTC | Use of surfactants or phase-transfer catalysts in water. | Reduces use of volatile organic compounds, environmentally friendly. | May require specific catalysts, substrate solubility can be an issue. | mdpi.com |

| Solvent-Free Catalysis | Aldehyde/silane precursors, silver salt catalyst, no solvent. | Eliminates solvent waste, high atom economy. | Applicability may be limited to specific substrate classes. | google.com |

Exploration of Photochemical and Electrochemical Transformations of the Compound

The application of light and electricity to drive chemical reactions offers unique pathways for transforming this compound, potentially leading to novel derivatives under mild conditions.

Photochemical Transformations : Research into the photocatalysis of aromatic compounds suggests several possibilities. The bromo- and fluoro-substituted ring could be a target for photocatalytic reactions. For example, visible-light-promoted photocatalytic bromination of electron-rich aromatic compounds has been demonstrated using heterogeneous organic polymer photocatalysts. acs.orgacs.org While this compound is already brominated, similar principles could be applied to further functionalize the aromatic rings. Furthermore, photocatalysis is widely studied for the degradation of aromatic pollutants, often proceeding through hydroxylation, which could be a method to introduce new functional groups. nih.govnih.gov

Electrochemical Transformations : The benzaldehyde (B42025) group is electrochemically active. Cyclic voltammetry studies on aromatic aldehydes show they can be electrochemically reduced to form unstable anion radicals, which may then undergo dimerization to form pinacols (diols). cdnsciencepub.comcdnsciencepub.com More controlled electrochemical reduction can convert the aldehyde to a primary alcohol. tandfonline.comorganic-chemistry.org This provides a reagent-free method to transform the aldehyde functionality into a benzyl (B1604629) alcohol, which could serve as a precursor for further reactions. An efficient electrolytic procedure using simple copper electrodes in water has been reported for the reduction of various aromatic aldehydes to their corresponding alcohols. tandfonline.com

Table 2: Potential Photochemical and Electrochemical Reactions

| Transformation Type | Target Moiety | Potential Reaction | Significance | Reference |

|---|---|---|---|---|

| Photochemical | Aromatic Rings | Photocatalytic C-H activation or hydroxylation. | Introduction of new functional groups under mild, light-driven conditions. | nih.govnih.gov |

| Electrochemical | Aldehyde Group | Reduction to a primary alcohol. | "Green" conversion to an alcohol without chemical reducing agents. | tandfonline.comorganic-chemistry.org |

| Electrochemical | Aldehyde Group | Reductive dimerization to a pinacol. | Formation of a new C-C bond, leading to more complex dimeric structures. | cdnsciencepub.comcdnsciencepub.com |

Development of Advanced Catalytic Methods for Regioselective Derivatization

The presence of multiple distinct sites for reaction makes regioselective derivatization a key area of research. Advanced catalytic methods can precisely target a specific position on the molecule for modification.

Functionalization of the Benzaldehyde Ring : The aldehyde group itself can act as a transient directing group. This strategy allows for the selective functionalization of the ortho-C(sp²)-H bond of the benzaldehyde ring. Using palladium(II) or iridium(III) catalysts, reactions such as arylation, chlorination, bromination, and amidation have been achieved on benzaldehyde substrates without the need to install a permanent directing group. nih.govacs.org

Cross-Coupling at the C-Br Bond : The carbon-bromine bond on the benzyl ring is a prime site for palladium-catalyzed cross-coupling reactions. This is a powerful and versatile tool for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) could be used to attach a wide variety of substituents at this position, significantly diversifying the molecular structure. nih.govorganic-chemistry.org

C-F and C-H Bond Activation : The fluorine atom electronically influences the adjacent aromatic ring, and its presence opens avenues for C-F or C-H bond activation. While C-F bonds are strong, methods for their functionalization are emerging. More commonly, the fluorine directs the regioselectivity of C-H activation at other positions on the ring. researchgate.net Mild, boron-directed benzannulation methods offer a way to construct fluorinated aromatic building blocks with complete regiocontrol. nih.govacs.org

Table 3: Catalytic Methods for Regioselective Derivatization

| Catalytic System | Target Site | Reaction Type | Potential Outcome | Reference |

|---|---|---|---|---|

| Pd(II) or Ir(III) with a transient amine | ortho-C-H of benzaldehyde ring | C-H Functionalization (e.g., Arylation, Halogenation) | Introduction of substituents next to the aldehyde group. | nih.govacs.org |

| Palladium / Ligand | C-Br bond of benzyl ring | Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) | Formation of new C-C, C-N, or C-O bonds. | nih.govorganic-chemistry.org |

| Nickel or other transition metals | C-F or adjacent C-H bonds | C-F / C-H Activation | Selective functionalization of the fluoro-substituted ring. | researchgate.netrsc.org |

Potential Applications in Advanced Materials Science Beyond Pharmaceutical Intermediates

The structural features of this compound, particularly its rigid aromatic core, halogen substituents, and calamitic (rod-like) shape, make it an intriguing candidate for applications in materials science. scirp.org

Liquid Crystals : Molecules with anisotropic shapes and rigid cores, such as this one, are foundational to liquid crystals. mdpi.com The presence of halogen atoms can be particularly beneficial. Fluorine substitution is known to tune mesophase properties and reduce viscosity. mdpi.comacs.org Furthermore, the bromine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered supramolecular liquid crystalline phases. acs.orgrsc.orgwhiterose.ac.uk By modifying the structure, for instance by extending it or adding flexible alkyl chains, derivatives of this compound could be designed to exhibit specific nematic or smectic liquid crystal phases. scirp.org

Dyes and Pigments : Benzaldehyde and its derivatives are common starting materials for the synthesis of various dyes. iosrjournals.orgmfa.org The aldehyde group can be readily condensed with other molecules to create larger conjugated systems, which are responsible for color. For example, it can be used in coupling reactions to form azo dyes. iosrjournals.orgrsc.org The bromo- and fluoro- substituents on the benzyl ether portion would be expected to modulate the electronic properties of the final dye molecule, potentially leading to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts and influencing properties like lightfastness and solubility.

Table 4: Potential Applications in Advanced Materials

| Application Area | Relevant Structural Features | Potential Role of the Compound | Reference |

|---|---|---|---|

| Liquid Crystals | Rigid aromatic core, rod-like shape, halogen atoms (Br, F). | As a core mesogenic unit or a building block for supramolecular liquid crystals via halogen bonding. | scirp.orgmdpi.comacs.orgrsc.org |

| Dyes and Pigments | Reactive benzaldehyde group, aromatic rings. | As a precursor (diazotized or as a coupling component) for azo dyes or other chromophores. | iosrjournals.orgmfa.orgrsc.org |

| Functional Polymers | Reactive aldehyde and C-Br bond. | As a monomer that can be incorporated into polymer chains, with the aldehyde/bromo groups available for post-polymerization modification. | acs.org |

Compound Index

Q & A

Q. What are the critical parameters for synthesizing 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde with high purity?

- Methodological Answer: Synthesis typically involves a two-step process: (1) Protection of the hydroxyl group on the benzaldehyde precursor using a bromo-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF), and (2) deprotection or functionalization of the aldehyde group. Key parameters include:

- Inert Atmosphere: Use nitrogen or argon to prevent oxidation of intermediates .

- Temperature Control: Optimize reaction temperatures (e.g., 60–80°C) to balance reaction rate and side-product formation .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage: Keep in a tightly sealed container under inert gas at 2–8°C to prevent degradation .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR data with literature values (e.g., aldehyde proton at ~10 ppm, aromatic protons in the 7–8 ppm range) .

- X-ray Crystallography: Use SHELX software for structure refinement. Key metrics: R-factor < 5%, resolution < 1.0 Å .

- Mass Spectrometry: Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 297.0) .

Advanced Research Questions

Q. How can conflicting data between NMR and XRD analyses be resolved?

- Methodological Answer:

- Cross-Validation: Re-run NMR under deuterated solvents (e.g., DMSO-d₆) to rule out solvent artifacts. For XRD, ensure crystal quality (e.g., single-crystal diffraction) and refine using SHELXL .

- Dynamic Effects: Consider conformational flexibility (e.g., aldehyde rotation) causing NMR signal splitting but static XRD coordinates .

Q. What strategies optimize the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ or XPhos Pd G3 in toluene/water mixtures.

- Base Selection: Use Cs₂CO₃ for deprotonation or K₃PO₄ for milder conditions .

- Microwave Assistance: Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Q. How does the bromo-fluoro substitution pattern affect electronic properties?

- Methodological Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electron density. Fluorine’s electronegativity reduces electron density at the benzyloxy group, enhancing electrophilicity at the aldehyde .

- Hammett Constants: Use σₚ values (Br: +0.26, F: +0.06) to predict substituent effects on reaction rates .

Q. What are the degradation pathways under acidic/basic conditions?

- Methodological Answer:

- Stability Studies: Incubate in HCl (pH 2) or NaOH (pH 12) at 37°C. Monitor via HPLC:

- Acidic Hydrolysis: Aldehyde oxidation to carboxylic acid.

- Basic Conditions: Ether cleavage yielding 2-bromo-5-fluorophenol and 4-hydroxybenzaldehyde .

Q. How is this compound utilized in targeted drug synthesis?

- Methodological Answer:

- Intermediate Functionalization: Couple the aldehyde with hydrazines to form hydrazones (e.g., FAAH inhibitors) .

- Click Chemistry: Use CuAAC to attach triazole moieties for kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.